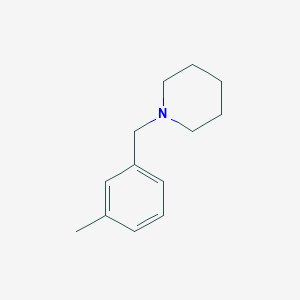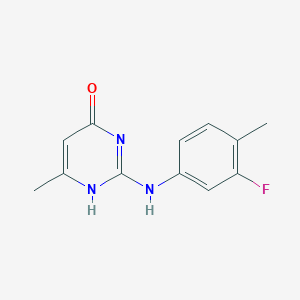![molecular formula C16H16N4OS B7883442 (3,5-dimethyl-1H-pyrazol-1-yl)[4-methyl-2-(phenylamino)-1,3-thiazol-5-yl]methanone](/img/structure/B7883442.png)
(3,5-dimethyl-1H-pyrazol-1-yl)[4-methyl-2-(phenylamino)-1,3-thiazol-5-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-dimethyl-1H-pyrazol-1-yl)[4-methyl-2-(phenylamino)-1,3-thiazol-5-yl]methanone is an intriguing compound due to its diverse applications in various scientific fields. It is a thiazole derivative known for its significant biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step reaction process involving key intermediates. Initially, 3,5-dimethylpyrazole and 4-methyl-2-phenylaminothiazole are individually synthesized. The final step involves the acylation of these intermediates using methanone under controlled conditions, typically requiring catalysts and specific temperatures to facilitate the reaction.
Industrial Production Methods
While detailed industrial production methods for (3,5-dimethyl-1H-pyrazol-1-yl)[4-methyl-2-(phenylamino)-1,3-thiazol-5-yl]methanone may be proprietary, typical large-scale synthesis would utilize automated processes ensuring precision in temperature control and reagent mixing. High-throughput reactors and continuous flow systems could be employed for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
The compound undergoes a variety of reactions:
Oxidation: : Involving strong oxidizing agents.
Reduction: : Using reducing agents like lithium aluminium hydride.
Substitution: : Particularly nucleophilic substitutions due to the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, potassium permanganate.
Reducing agents: : Lithium aluminium hydride, sodium borohydride.
Catalysts: : Palladium, platinum for hydrogenation reactions.
Major Products
Oxidation: : Yields compounds with increased carbonyl groups.
Reduction: : Results in the formation of amine derivatives.
Substitution: : Forms diverse substituted thiazole and pyrazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, the compound is utilized as a building block for synthesizing more complex molecules. Its unique structure allows for versatile modifications.
Biology and Medicine
Antimicrobial agents: : Exhibits significant antimicrobial activity.
Anticancer agents: : Demonstrates potential in inhibiting cancer cell growth.
Enzyme inhibitors: : Used in studies for enzyme inhibition.
Industry
Pharmaceuticals: : Used in drug design and development.
Agriculture: : Potential use in agrochemicals for pest control.
Mecanismo De Acción
The compound exerts its biological effects through various mechanisms:
Molecular targets: : Enzymes, DNA, and cellular receptors.
Pathways involved: : Apoptosis induction in cancer cells, enzyme inhibition in microbial organisms.
Comparación Con Compuestos Similares
When compared with other thiazole derivatives:
Unique structure: : Combines pyrazole and thiazole moieties, unlike many similar compounds.
Higher efficacy: : Demonstrates superior activity in biological assays.
Similar Compounds
(3,5-dimethyl-1H-pyrazol-1-yl)[2-phenyl-1,3-thiazol-5-yl]methanone
4-methyl-2-(phenylamino)-1,3-thiazole derivatives
This compound's unique structure and diverse applications underscore its significance in scientific research and industry. If there’s more you’d like to dive into, just let me know!
Propiedades
IUPAC Name |
(2-anilino-4-methyl-1,3-thiazol-5-yl)-(3,5-dimethylpyrazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c1-10-9-11(2)20(19-10)15(21)14-12(3)17-16(22-14)18-13-7-5-4-6-8-13/h4-9H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCRMTKGZNBXFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=C(N=C(S2)NC3=CC=CC=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(3-Chlorophenyl)methyl]dimethylamine](/img/structure/B7883361.png)










![3-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoic acid](/img/structure/B7883447.png)
![9-(2,5-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione](/img/structure/B7883450.png)

